molecular formula C11H15NO4S B2406653 2-(Pyridin-4-yl)oxan-4-yl methanesulfonate CAS No. 1909316-80-8

2-(Pyridin-4-yl)oxan-4-yl methanesulfonate

Cat. No.: B2406653
CAS No.: 1909316-80-8
M. Wt: 257.3
InChI Key: CRVIFIQUWFKOQI-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxan-4-yl methanesulfonate is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

(2-pyridin-4-yloxan-4-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(13,14)16-10-4-7-15-11(8-10)9-2-5-12-6-3-9/h2-3,5-6,10-11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVIFIQUWFKOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxan-4-yl methanesulfonate typically involves the reaction of pyridine derivatives with oxan-4-yl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxan-4-yl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Pyridin-4-yl)oxan-4-yl methanesulfonate serves as a reagent and an intermediate for producing other chemical compounds. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Biology

The compound is utilized in biochemical assays and as a probe in molecular biology studies. Its ability to interact with biological molecules makes it valuable for studying enzyme activity and receptor interactions. Notably, it has shown potential in:

  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer .
  • Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents targeting specific diseases.

Industrial Applications

This compound is also used in the manufacture of pharmaceuticals and agrochemicals. Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical chemistry.

Anticancer Activity

A study evaluated the cytotoxic effects of compounds derived from this compound on human cancer cell lines. The findings demonstrated significant apoptosis induction in treated cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Research focused on the compound's interaction with specific enzymes revealed that it can effectively inhibit certain targets involved in metabolic pathways related to cancer progression. This property underscores its potential utility in therapeutic applications aimed at metabolic syndromes .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxan-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Pyridin-4-yl)oxan-4-yl methanesulfonate include:

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its pyridine ring and oxan-4-yl methanesulfonate moiety confer distinct chemical properties, making it valuable for various applications in scientific research and industry .

Biological Activity

2-(Pyridin-4-yl)oxan-4-yl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis methods, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an oxane structure, which may contribute to its biological activity. Its methanesulfonate group enhances solubility and reactivity, making it suitable for various chemical reactions.

The biological activity of this compound is primarily linked to its role as a biochemical modulator. It has been identified as a potential inhibitor of various enzyme pathways, particularly those involved in cancer progression and inflammation.

  • Enzyme Inhibition : The compound shows promise in inhibiting specific kinases associated with tumor growth. For instance, it has been tested against the ALK5 receptor, which plays a crucial role in TGF-β signaling pathways implicated in fibrosis and tumorigenesis .
  • Cellular Effects : In vitro studies indicate that this compound can reduce cell proliferation in cancer cell lines by inducing apoptosis through modulating signaling pathways related to cell survival .

Case Studies

Several studies have explored the biological implications of this compound:

  • A study demonstrated that derivatives of similar compounds showed significant inhibition of ALK5 autophosphorylation with IC50 values around 25 nM, suggesting that this compound may exhibit comparable potency .
  • Another investigation into the antioxidant properties revealed that related pyridine derivatives could mitigate oxidative stress in cellular models, highlighting their therapeutic potential in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

  • Condensation Reactions : The initial step typically involves the reaction of pyridine derivatives with oxirane intermediates under acidic conditions to form the oxan structure.
  • Methanesulfonation : The final step involves treating the resulting compound with methanesulfonic acid to introduce the methanesulfonate group.

Research Findings

StudyFindings
Inhibition of ALK5 with IC50 values indicating potential for cancer therapy.
Induction of apoptosis in cancer cell lines through modulation of survival pathways.
Demonstrated antioxidant activity suggesting neuroprotective effects.

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